Superior Resistance to Moisture-Induced Caking: α-Lactose Monohydrate vs. Anhydrous β-Lactose
α-Lactose monohydrate demonstrates substantially lower hygroscopicity and forms friable cakes at 75% relative humidity (RH), in contrast to anhydrous β-lactose, which is hygroscopic at 75% RH and forms hard, problematic cakes [1]. This distinction is critical for preventing blockages in high-speed tableting equipment and ensuring powder flow consistency during manufacturing [1].
| Evidence Dimension | Hygroscopicity and caking behavior |
|---|---|
| Target Compound Data | α-Lactose monohydrate: less hygroscopic at 75% RH; formed friable cakes |
| Comparator Or Baseline | β-Lactose anhydrous: hygroscopic at 75% RH; initially formed hard cakes which became friable during storage |
| Quantified Difference | Qualitative distinction in cake hardness and moisture uptake; β-lactose classified as hygroscopic at 75% RH, α-monohydrate as less hygroscopic |
| Conditions | 25 °C, 75% RH, storage for 3 months |
Why This Matters
Procurement of lactose monohydrate over anhydrous β-lactose reduces the risk of caking-related equipment blockages and improves long-term powder handling stability in high-humidity manufacturing environments.
- [1] Listiohadi Y, Hourigan JA, Sleigh RW, Steele RJ. Moisture sorption, compressibility and caking of lactose polymorphs. Int J Pharm. 2008;359(1-2):123-134. View Source
